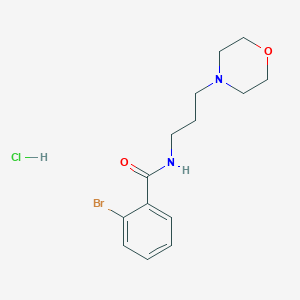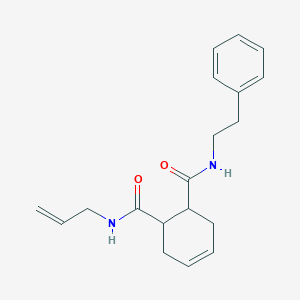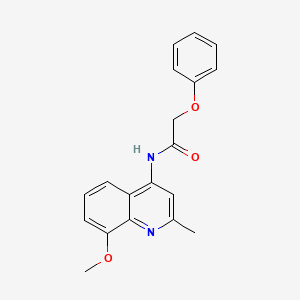
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with methoxy and methyl groups, and an acetamide moiety linked to a phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 8-methoxy-2-methylquinoline, which is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 8-hydroxy-2-methylquinoline derivatives.
Reduction: Formation of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyethylamine.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Studied for its antiproliferative activity against cancer cells, including hepatocellular carcinoma.
Mechanism of Action
The mechanism of action of N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. One notable target is the Nur77 receptor, a nuclear receptor involved in the regulation of apoptosis and cell proliferation. The compound binds to Nur77, modulating its expression and sub-cellular localization, which in turn induces apoptosis in cancer cells through pathways involving autophagy and endoplasmic reticulum stress .
Comparison with Similar Compounds
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide can be compared with other quinoline derivatives, such as:
5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide: Another Nur77 modulator with similar antiproliferative activity.
N-(8-methoxy-2-methylquinolin-4-yl)benzamide: A compound with a benzamide moiety instead of the phenoxyacetamide group.
The uniqueness of this compound lies in its specific substitution pattern and its ability to modulate the Nur77 receptor effectively.
Properties
IUPAC Name |
N-(8-methoxy-2-methylquinolin-4-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-11-16(15-9-6-10-17(23-2)19(15)20-13)21-18(22)12-24-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTPHASKSFWWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4,6-trimethylanilino)prop-2-enenitrile](/img/structure/B5105587.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5105592.png)
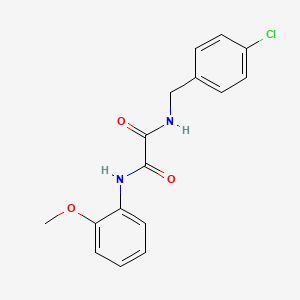
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5105610.png)
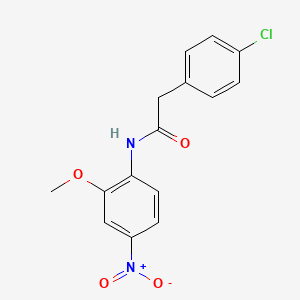
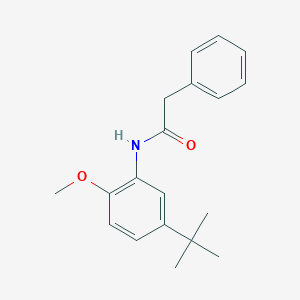
![11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105644.png)
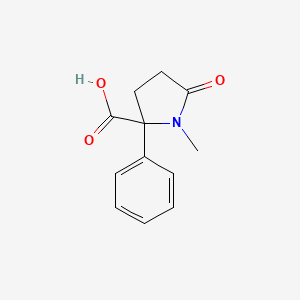
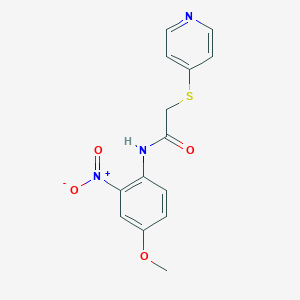
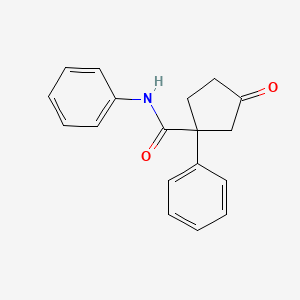
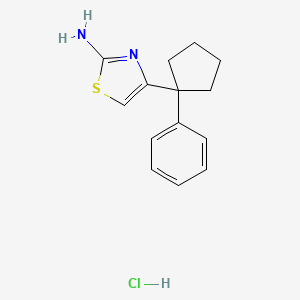
![3-bromo-N-[(Z)-3-(diethylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5105663.png)
